molecular formula C11H16N2O B13014451 1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one

1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one

Cat. No.: B13014451
M. Wt: 192.26 g/mol
InChI Key: ZSDKNECZKWZMNK-UHFFFAOYSA-N
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Description

1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of compounds known for their stimulant properties, often found in various psychoactive substances. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a pyridine ring, making it a subject of interest in both scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized using a combination of aldehydes and amines under specific reaction conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the dimethylamino group.

    Attachment of the Propan-1-one Moiety: The final step involves the attachment of the propan-1-one group to the pyridine ring, typically through a condensation reaction.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups using nucleophilic substitution reactions, often employing reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new cathinone derivatives.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals

Mechanism of Action

The mechanism of action of 1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin, leading to enhanced mood and alertness. The compound’s molecular targets include monoamine transporters and receptors, which play a crucial role in its psychoactive effects .

Comparison with Similar Compounds

1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1-[6-(dimethylamino)-5-methylpyridin-3-yl]propan-1-one

InChI

InChI=1S/C11H16N2O/c1-5-10(14)9-6-8(2)11(12-7-9)13(3)4/h6-7H,5H2,1-4H3

InChI Key

ZSDKNECZKWZMNK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C(=C1)C)N(C)C

Origin of Product

United States

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